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molecular formula C6H11ClO2 B132464 Ethyl 4-chlorobutyrate CAS No. 3153-36-4

Ethyl 4-chlorobutyrate

Cat. No. B132464
M. Wt: 150.6 g/mol
InChI Key: OPXNFHAILOHHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242984B2

Procedure details

SOCl2 (60.0 mL, 820 mmol) was added to a solution of 4-chloro-butyric acid (50.0 g, 410 mmol) in EtOH (1.2 L) at 0° C. The mixture was heated to reflux for 2 hr then cooled to room temperature and concentrated under reduced pressure to afford the crude 4-chloro-butyric acid ethyl ester.
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[Cl:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10].[CH3:12][CH2:13]O>>[CH2:12]([O:10][C:9](=[O:11])[CH2:8][CH2:7][CH2:6][Cl:5])[CH3:13]

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
50 g
Type
reactant
Smiles
ClCCCC(=O)O
Name
Quantity
1.2 L
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hr
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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